Cyanine7.5 carboxylic

In Vivo Imaging Near-Infrared Fluorescence Optical Imaging

Select Cyanine7.5 carboxylic acid for applications requiring unactivated NIR fluorescence. Its free carboxyl group is ideal for instrument calibration, non-reactive tracer controls, and bespoke in situ activation (e.g., EDC/DCC coupling) where NHS esters are unsuitable. Offers higher quantum yield than ICG and deeper tissue penetration than Cy7.

Molecular Formula C45H48N2O2
Molecular Weight 648.9 g/mol
Cat. No. B12377982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine7.5 carboxylic
Molecular FormulaC45H48N2O2
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C
InChIInChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3
InChIKeyDIOYUGMHQUIXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine7.5 Carboxylic Acid: A Free Acid NIR-II Fluorophore for Deep-Tissue In Vivo Imaging and Conjugate Development


Cyanine7.5 carboxylic acid (Cy7.5-COOH, CAS 1803099-44-6) is a near-infrared (NIR) heptamethine cyanine fluorophore in its non-activated, free carboxylic acid form [1]. It exhibits a long-wavelength spectral profile with an absorption maximum (λabs) of 788 nm and an emission maximum (λem) of 808 nm, placing it in the NIR-I/II window where tissue autofluorescence is minimal and optical penetration is maximized [2]. The molecule has a molecular weight of 685.34 Da and an extinction coefficient (ε) of 223,000 M⁻¹cm⁻¹ [1][2]. As a non-activated dye, it is primarily used for non-covalent controls, as a calibration standard, or as a synthetic intermediate for generating activated esters (e.g., NHS ester) for covalent bioconjugation. Its solubility is limited in aqueous buffers, requiring organic co-solvents such as DMSO or DMF for dissolution [2].

Why Cyanine7.5 Carboxylic Acid Cannot Be Interchanged with Cyanine7 or ICG in Quantitative NIR Assays


Generic substitution among NIR cyanine dyes is not feasible due to significant variations in spectral characteristics and brightness that directly impact assay sensitivity and multiplexing capabilities. Cyanine7.5 carboxylic acid demonstrates a quantifiable 38 nm red-shift in absorption maximum (788 nm vs. 750 nm) and a 35 nm red-shift in emission maximum (808 nm vs. 773 nm) compared to Cyanine7 [1][2]. This spectral separation enables multiplexed imaging with minimal crosstalk and provides deeper tissue penetration. Furthermore, Cyanine7.5 offers a 12% higher molar extinction coefficient (223,000 M⁻¹cm⁻¹ vs. 199,000 M⁻¹cm⁻¹ for Cy7) and a 20% improved fluorescence quantum yield compared to its parent cyanine structures [1][3]. While its spectral window is similar to the clinically approved dye Indocyanine Green (ICG), Cyanine7.5 provides a higher fluorescence quantum yield, resulting in superior brightness for research applications . Direct replacement with Cyanine7 would result in spectral overlap with common detection channels, reduced signal intensity, and compromised image contrast in deep-tissue applications.

Cyanine7.5 Carboxylic Acid: A Quantitative Evidence Guide for Scientific Selection vs. Cyanine7, ICG, and Sulfo-Cy7.5


Spectral Differentiation from Cyanine7: A 38 nm Red-Shifted Absorption Maximum Enables Deeper Tissue Imaging

Cyanine7.5 carboxylic acid exhibits a significant spectral red-shift relative to its closest analog, Cyanine7. This shift reduces optical scattering and improves tissue penetration depth. The absorption maximum (λabs) of Cyanine7.5 is 788 nm, compared to 750 nm for Cyanine7, representing a 38 nm bathochromic shift [1]. The emission maximum (λem) of Cyanine7.5 is 808 nm, compared to 773 nm for Cyanine7, representing a 35 nm red-shift [1]. This difference is critical for applications where minimizing background autofluorescence and maximizing depth are paramount.

In Vivo Imaging Near-Infrared Fluorescence Optical Imaging

Extinction Coefficient Advantage: 12% Higher Molar Absorptivity Than Cyanine7

The extinction coefficient (ε) directly determines a fluorophore's light-harvesting capability. Cyanine7.5 carboxylic acid has a reported extinction coefficient of 223,000 M⁻¹cm⁻¹ [1][2]. This is a measurable improvement over the extinction coefficient of its structural analog, Cyanine7, which is reported as 199,000 M⁻¹cm⁻¹ under comparable conditions [1]. This represents a 12% higher molar absorptivity.

Fluorescence Spectroscopy Fluorophore Brightness Assay Sensitivity

Brightness Superiority Over Indocyanine Green (ICG): Higher Fluorescence Quantum Yield for Improved Signal-to-Background

While Cyanine7.5 shares a similar spectral window with the clinically used NIR dye Indocyanine Green (ICG), it demonstrates a significantly higher fluorescence quantum yield [1]. This results in greater fluorescence brightness per absorbed photon, leading to higher contrast and sensitivity in biological imaging applications. ICG is known to have a relatively low quantum yield in physiological environments, whereas the rigidized polymethine chain of Cyanine7.5 enhances its emissive properties .

In Vivo Imaging Contrast Agent Fluorescence Quantum Yield

Solubility Profile Differentiates Non-Sulfonated Cyanine7.5 Carboxylic Acid from Water-Soluble Sulfo-Cy7.5 Analogs

Cyanine7.5 carboxylic acid exhibits low solubility in aqueous buffers and requires organic co-solvents (e.g., DMSO, DMF) for dissolution [1][2]. This is in stark contrast to its sulfonated derivative, Sulfo-Cyanine7.5 carboxylic acid, which is highly water-soluble due to the presence of multiple sulfonate groups . This difference is critical for experimental design: the non-sulfonated form is suitable for labeling in organic media or for creating stock solutions in DMSO for controlled aqueous dilution, whereas the sulfo-form is required for direct, high-concentration labeling of proteins in purely aqueous buffers without the risk of precipitation.

Bioconjugation Dye Chemistry Formulation

Optimal Research Use-Cases for Cyanine7.5 Carboxylic Acid Based on Spectral and Solubility Evidence


Deep-Tissue In Vivo Small Animal Imaging Requiring Maximum Optical Penetration

The 38 nm red-shift in absorption and emission relative to Cyanine7 [1] positions Cyanine7.5-labeled probes to achieve deeper tissue penetration. This makes the dye optimal for non-invasive fluorescence imaging of deep-seated tumors, vascular networks, and organ biodistribution studies in murine models where signal attenuation and tissue autofluorescence from shorter-wavelength dyes would obscure results.

Multiplexed NIR Fluorescence Assays with Cyanine7 to Minimize Channel Crosstalk

The quantifiable 35 nm separation in emission maximum between Cyanine7 (773 nm) and Cyanine7.5 (808 nm) [1] allows for effective two-color NIR imaging. This enables researchers to use Cyanine7.5 carboxylic acid (or its conjugates) in combination with Cyanine7-based probes to simultaneously track two distinct molecular targets in the same biological sample with minimal spectral overlap and bleed-through.

Synthesis of Custom NHS Ester Derivatives for Protein and Antibody Labeling in Organic Media

As a free carboxylic acid, this compound is the ideal precursor for in-house synthesis of the amine-reactive Cyanine7.5 NHS ester [2]. Its solubility in organic solvents like DMSO and DMF [2][3] facilitates straightforward activation using carbodiimide chemistry, allowing researchers to generate bespoke reactive dyes for labeling proteins that may be sensitive to the high ionic strength or sulfonate groups present in commercially available Sulfo-Cy7.5 NHS esters.

Fluorescence Calibration Standards and Non-Covalent Control Experiments

The high extinction coefficient (223,000 M⁻¹cm⁻¹) and well-defined spectral profile of Cyanine7.5 carboxylic acid make it a reliable standard for calibrating NIR fluorescence instrumentation, including plate readers and in vivo imaging systems [3]. Additionally, because it lacks a reactive group for covalent attachment, it serves as an essential non-binding control in experiments where the specificity of a Cyanine7.5-conjugated probe is being validated.

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